molecular formula C26H17N3Na2O8S2 B610300 disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate

货号: B610300
分子量: 609.5 g/mol
InChI 键: QBLLYXXXOJUNCV-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PSB-0739 是一种对人 P2Y12 受体具有高亲和力、强效、竞争性、非核苷酸拮抗作用的化合物。 P2Y12 受体在血小板聚集中起着至关重要的作用,这使得 PSB-0739 成为研究抗血栓形成作用的重要化合物 .

作用机制

PSB-0739 通过竞争性抑制 P2Y12 受体发挥其作用,P2Y12 受体是一种参与血小板聚集的 G 蛋白偶联受体。通过阻断该受体,PSB-0739 阻止了导致血小板聚集的下游信号通路的激活。 这种抑制对于预防血栓形成至关重要,这使得 PSB-0739 成为抗血栓研究中的宝贵化合物 .

生化分析

Biochemical Properties

PSB 0739 interacts with the P2Y12 receptor, a subtype of purinergic P2Y receptors . It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor with a pA2 value of 9.8 . PSB 0739 inhibits ADP-evoked Ca2+ responses with an EC50 of 5.4±1.8 μM .

Cellular Effects

PSB 0739 has been shown to have significant effects on various types of cells and cellular processes. For instance, it attenuates ADP-evoked responses in THP-1 monocytic cell line . In the context of Parkinson’s disease, pharmacological inhibition of P2Y12 receptors during disease development reverses the symptoms of PD and halts disease progression .

Molecular Mechanism

PSB 0739 exerts its effects at the molecular level through its interaction with the P2Y12 receptor. It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor . It has been found that P2Y12 receptors regulate ROCK and p38 MAPK activity and control cytokine production .

Dosage Effects in Animal Models

In animal models, specifically male Wistar rats, PSB 0739 has been shown to have a dose-dependent inhibitory effect on mechanical hyperalgesia in the range of 0.01–0.1 mg/kg .

Metabolic Pathways

It is known that the P2Y12 receptor, which PSB 0739 interacts with, plays a crucial role in platelet aggregation .

Transport and Distribution

It is known that the compound is soluble to 25 mM in water .

Subcellular Localization

It is known that the P2Y12 receptor, which PSB 0739 interacts with, is a subtype of purinergic P2Y receptors .

准备方法

PSB-0739 的合成涉及多个步骤,包括其磺酸基的形成以及苯胺基和蒽磺酸部分的引入。具体的合成路线和反应条件是专有的,尚未公开披露。 工业生产方法通常涉及大规模有机合成技术,确保高纯度和高产率 .

化学反应分析

PSB-0739 经历各种化学反应,主要涉及其官能团。常见的反应包括:

    氧化: 该化合物可能发生氧化反应,特别是在其苯胺基上。

    还原: 还原反应可能发生在磺酸基上。

    取代: PSB-0739 中的芳香环可以参与亲电取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。

科学研究应用

PSB-0739 具有广泛的科学研究应用:

相似化合物的比较

PSB-0739 与其他 P2Y12 受体拮抗剂(如氯吡格雷和替格瑞洛)进行了比较。与需要生物活化的氯吡格雷不同,PSB-0739 不需要生物活化,使其在作用方面更加高效。类似的化合物包括:

PSB-0739 的独特之处在于其作为 P2Y12 受体拮抗剂的高亲和力和效力,以及其无需生物活化,使其成为研究和潜在治疗应用中的宝贵工具。

生物活性

Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate, commonly referred to as PSB-0739, is a synthetic compound known for its biological activity, particularly as a potent antagonist of the P2Y12 receptor. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1052087-90-7
  • Molecular Formula : C26H17N3Na2O8S2
  • Molecular Weight : 609.54 g/mol
  • Solubility : Soluble in water up to 25 mM .

PSB-0739 acts primarily as a P2Y12 receptor antagonist , which is crucial in platelet activation and aggregation. The P2Y12 receptor is part of the purinergic signaling pathway and plays a significant role in cardiovascular diseases. By inhibiting this receptor, PSB-0739 can potentially reduce thrombus formation and improve outcomes in conditions such as acute coronary syndromes and other thromboembolic disorders.

Antiplatelet Effects

Recent studies have demonstrated that PSB-0739 exhibits strong antiplatelet activity. The compound has been shown to inhibit ADP-induced platelet aggregation effectively. In vitro assays revealed that PSB-0739 has an inhibitory constant (K_i) of approximately 24.9 nM, indicating its high potency against the P2Y12 receptor .

Case Studies

  • In Vitro Studies :
    • A study conducted on human platelet-rich plasma showed that at varying concentrations, PSB-0739 significantly reduced platelet aggregation compared to control groups. The results indicated a dose-dependent response, further confirming its efficacy as a P2Y12 antagonist .
  • In Vivo Studies :
    • Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of PSB-0739. In a murine model of thrombosis, administration of PSB-0739 resulted in reduced thrombus size and improved blood flow restoration post occlusion .

Comparative Analysis with Other Compounds

To better understand the efficacy of PSB-0739, it is beneficial to compare it with other known P2Y12 antagonists such as clopidogrel and ticagrelor.

CompoundK_i (nM)MechanismAdministration Route
PSB-073924.9P2Y12 receptor antagonistOral/Injections
Clopidogrel100P2Y12 receptor antagonistOral
Ticagrelor30P2Y12 receptor antagonistOral

属性

IUPAC Name

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLYXXXOJUNCV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。